Boc-Ala-OSu

Peptide Synthesis Coupling Kinetics Activated Esters

Researchers needing efficient alanine incorporation without in situ activation face variable kinetics and incomplete coupling. Boc-Ala-OSu provides a pre-activated solution. • Delivers a defined, intermediate coupling rate (Kc = 0.00215 M⁻¹s⁻¹) that balances speed with minimized premature hydrolysis, avoiding excess reagent cycles[reference:0]. • Supports established SPPS protocols for MDP analogs, Microcin C antibacterials, and glycated amino acid conjugates[reference:1]. • Supplied as a white to off-white solid with consistent lot-to-lot specifications (mp 161-165 °C; [α]²⁰/D -52±3.5°) for reproducible results.

Molecular Formula C12H18N2O6
Molecular Weight 286.28 g/mol
CAS No. 3392-05-0
Cat. No. B558389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ala-OSu
CAS3392-05-0
SynonymsBoc-Ala-OSu; 3392-05-0; Succinimido(S)-2-[(tert-butoxycarbonyl)amino]propionate; Boc-L-alanineN-succinimidylester; COMUWNFVTWKSDT-ZETCQYMHSA-N; ST51012416; Boc-L-alaninehydroxysuccinimideester; C12H18N2O6; MFCD00065974; 15385_ALDRICH; SCHEMBL357401; 15385_FLUKA; CTK8B5761; MolPort-003-926-769; tert-Butyl2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-2-oxoethylcarbamate#; ACN-S002353; ACT05131; ZINC1576320; ANW-49974; CB-320; CS14167; RL03253; RTR-014129; Boc-L-AlanineN-hydroxysuccinimdeester; Boc-L-alanineN-hydroxysuccinimideester
Molecular FormulaC12H18N2O6
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)
InChIKeyCOMUWNFVTWKSDT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ala-OSu: Core Properties and Procurement


Boc-Ala-OSu (CAS 3392-05-0), or Boc-L-alanine N-hydroxysuccinimide ester, is a pre-activated amino acid building block used primarily in solid-phase peptide synthesis (SPPS) and solution-phase coupling . It contains an N-terminal tert-butyloxycarbonyl (Boc) protecting group on L-alanine, with the C-terminus activated as an N-hydroxysuccinimide (NHS) ester [1]. This activation enables direct amide bond formation with amine nucleophiles without requiring in situ coupling reagents [1]. Commercial product specifications consistently report melting point 161–165 °C, optical rotation [α]²⁰/D −52±3.5° (c = 2.5% in dioxane), and molecular weight 286.28 g/mol [2]. The compound is supplied as a white to off-white solid and requires storage at −20 °C for long-term stability [2].

Pre-activated NHS ester for direct amide bond formation in Boc‑SPPS and solution‑phase coupling
Intermediate coupling rate offers practical balance between coupling speed and hydrolysis control
Consistent optical rotation specification supports chiral identity verification for L‑alanine configuration

Boc-Ala-OSu Substitution: Reactivity Differences


Boc-Ala-OSu cannot be directly substituted with other Boc-Ala activated esters without altering coupling efficiency and reaction kinetics. Second-order coupling rate constants (Kc) measured with L-valine methyl ester in THF at 23 °C demonstrate that the succinimidyl (OSu) ester exhibits a distinctly different coupling rate compared to p-nitrophenyl (ONp), 2,4,5-trichlorophenyl (OTcp), pentachlorophenyl (OPcp), and pentafluorophenyl (OPfp) esters [1]. Boc-Ala-OSu couples faster than Boc-Ala-OTcp (Kc = 0.00192 M⁻¹s⁻¹) but approximately 1.5-fold slower than Boc-Ala-OPfp (Kc = 0.00327 M⁻¹s⁻¹) [1]. This intermediate reactivity profile offers a practical balance: sufficient speed for efficient coupling while avoiding the excessive hydrolysis sensitivity that can compromise yields with more reactive esters [1][2]. Substituting with Boc-Ala-OH (the free acid) requires in situ activation, adding reagent costs, variable activation kinetics, and the risk of incomplete coupling that necessitates double-coupling cycles in SPPS [2].

Other activated esters (ONp, OTcp, OPcp, OPfp)
Coupling rate constants differ distinctly; substitution may shift reaction kinetics and compromise coupling efficiency without re‑optimization
Free acid (Boc‑Ala‑OH)
Requires in situ activation with carbodiimides and additives, adding reagent costs and activation‑kinetics variability that can necessitate double‑coupling cycles

Boc-Ala-OSu vs. Analogs: Quantitative Evidence


Coupling Kinetics vs. Activated Ester Analogs

Direct head-to-head kinetic measurements establish the relative coupling rates of five Boc-Ala activated esters under identical conditions [1]. Boc-Ala-OSu exhibits a second-order rate constant (Kc) of 0.00215 M⁻¹s⁻¹ with L-valine methyl ester in THF at 23 °C [1]. This places it as an intermediate-velocity ester: faster than Boc-Ala-OTcp (Kc = 0.00192 M⁻¹s⁻¹, ~1.1× slower) and slower than Boc-Ala-OPfp (Kc = 0.00327 M⁻¹s⁻¹, ~1.5× faster) [1]. Boc-Ala-ONp and Boc-Ala-OPcp exhibit Kc values of 0.00234 and 0.00287 M⁻¹s⁻¹, respectively [1].

Coupling Rate
Head-to-head
Kc = 0.00215 M⁻¹s⁻¹ (THF, 23 °C)
Intermediate-velocity ester among tested Boc‑Ala activated esters
1.12× faster than OTcp; 0.66× of OPfp
Peptide Synthesis Coupling Kinetics Activated Esters

Chiral Integrity by Optical Rotation

Multiple commercial vendors report consistent optical rotation specifications for Boc-Ala-OSu: [α]²⁰/D −52±3.5° (c = 2.5% in dioxane) [1]. This parameter serves as a quantitative release criterion for verifying L-alanine stereochemical integrity . In peptide synthesis, racemization of the activated alanine residue is a known concern, particularly under basic coupling conditions [2]. The specified optical rotation provides a measurable baseline against which lot-to-lot stereochemical consistency can be verified [1].

Optical Rotation
Class-level
[α]²⁰/D −52±3.5° (c 2.5% dioxane)
Supports L‑alanine stereochemical integrity check across lots
Opposite sign expected for D‑enantiomer
Chiral Purity Quality Control Peptide Synthesis

HPLC Purity: Commercial Specifications

Commercial Boc-Ala-OSu is routinely supplied with HPLC purity specifications ranging from ≥95% to ≥98% [1]. Multiple vendors (Sigma-Aldrich, TCI, AKSci, Chem-Impex) report minimum HPLC purity of ≥98% area [1]. Melting point specifications are consistently 161–165 °C across suppliers [1]. These orthogonal purity metrics enable direct comparison between vendor offerings and lot-specific quality assessment [1].

Purity Specs
Data to verify
≥98% HPLC area; mp 161–165 °C
Orthogonal purity metrics enable vendor‑to‑vendor comparison
3 percentage‑point range across commercial sources
Purity Analysis HPLC Quality Assurance

Pre-Activation vs. Free Acid Coupling

Boc-Ala-OSu is supplied as a pre-activated ester, whereas Boc-Ala-OH (CAS 15761-38-3) requires in situ activation with carbodiimides (e.g., DCC, DIC) plus additives (e.g., HOBt, HOAt) prior to coupling [1]. The use of Boc-Ala-OSu eliminates the need for coupling reagents for alanine incorporation, reducing reagent inventory and simplifying reaction workup [1][2]. However, coupling yields with Boc-Ala-OSu in solution phase without catalysts have been reported at approximately 50% [3], indicating that catalyst addition (e.g., 10% DMAP) may be beneficial for challenging couplings [3].

Activation Mode
Class-level
Pre‑activated ester vs. in situ activation (free acid)
Eliminates coupling‑reagent inventory for alanine incorporation
Reported yield ~50% without catalyst; DMAP may improve
Solid-Phase Peptide Synthesis Coupling Efficiency Process Economics

Storage Stability and Shelf-Life Parameters

Vendor documentation provides specific storage and shelf-life parameters for Boc-Ala-OSu . The compound requires storage at −20 °C for long-term preservation . At 2–8 °C, sealed product shelf life is reported as up to 36 months . Once dissolved, aliquots stored at −20 °C are recommended for use within 30 days . Room temperature shipping (up to 2 weeks) is acceptable . These parameters contrast with less reactive Boc-amino acid derivatives (e.g., Boc-Ala-OH), which typically tolerate room temperature storage for extended periods [1].

Storage
Supporting evidence
Long‑term: −20 °C; 2–8 °C sealed up to 36 months
Cold‑chain logistics needed; contrasts with Boc‑Ala‑OH ambient storage
Solution aliquots −20 °C ≤30 days
Stability Storage Conditions Shelf Life

Validated Applications: MDP and Antibacterial Peptides

Boc-Ala-OSu has been employed as a key building block in multiple published synthetic routes for biologically active peptide analogs [1]. Documented applications include: synthesis of muramyldipeptide (MDP) analogs via SPPS, construction of Microcin C analogs for antibacterial evaluation, and preparation of lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride-catalyzed coupling [1]. Additional validated uses include N-protected dipeptide acid synthesis and glycated amino acid derivatives for Caco-2 intestinal epithelial cell transport studies . These documented applications demonstrate the compound‘s utility in generating structurally defined peptide conjugates [1].

Applications
Supporting evidence
≥6 distinct synthetic routes documented
Precedent for MDP analogs, Microcin C, glycated amino acid conjugates
Broader scope than trichlorophenyl ester analogs
Muramyldipeptide Microcin C Antibacterial Peptides

Boc-Ala-OSu: Recommended Applications


Pre-Activated Alanine in Boc-SPPS

Boc-Ala-OSu is suitable for Boc-strategy solid-phase peptide synthesis where a pre-activated alanine residue is required for sterically hindered or low-reactivity amine sites . The intermediate coupling rate (Kc = 0.00215 M⁻¹s⁻¹) provides sufficient reactivity while minimizing premature hydrolysis, making it appropriate for automated synthesizer protocols that benefit from defined activation stoichiometry [1].

MDP Analogs and Immunomodulatory Peptides

Boc-Ala-OSu has established literature precedent for MDP analog synthesis via SPPS, where the Boc protecting group orthogonality and pre-activated ester facilitate stepwise incorporation of alanine into the muramyl peptide scaffold . The ≥98% HPLC purity specification supports the synthesis of analogs requiring minimal purification of intermediates [2].

Microcin C and Antibacterial Conjugates

Research groups developing Microcin C analogs and related antibacterial peptide conjugates have employed Boc-Ala-OSu as an alanine donor . The compound's defined stereochemistry ([α]²⁰/D −52±3.5°) provides a quality-controlled starting point for chiral integrity throughout the synthetic sequence, which is relevant for biological activity [3].

Glycated Amino Acid Derivatives for Transport Studies

Boc-Ala-OSu has been utilized in the synthesis of free and peptide-bound glycated amino acids for studies of interactions with human Caco-2 intestinal epithelial cell apical membrane transport proteins . The NHS ester activation permits coupling to amine-containing carbohydrate derivatives under mild conditions compatible with glycoconjugate stability .

Application
Selection Property
Validation Focus
Pre‑activated alanine in Boc‑SPPS
Pre‑formed NHS ester with intermediate coupling rate
Coupling efficiency and hydrolysis control under automated protocols
MDP analog synthesis
Boc‑Ala building block with high HPLC purity
Orthogonality and intermediate purification requirements
Microcin C / antibacterial conjugates
Defined L‑stereochemistry (optical rotation spec)
Chiral integrity throughout synthetic sequence
Glycated amino acid transport studies
Mild NHS‑ester coupling to amine‑containing carbohydrates
Glycoconjugate stability and Caco‑2 assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Ala-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.